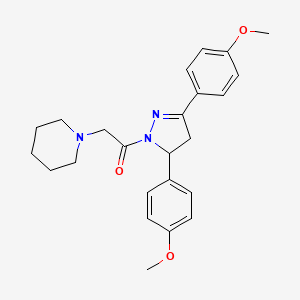

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-29-20-10-6-18(7-11-20)22-16-23(19-8-12-21(30-2)13-9-19)27(25-22)24(28)17-26-14-4-3-5-15-26/h6-13,23H,3-5,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPGLXNRQXOGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , featuring a pyrazole ring system connected to a piperidine moiety. The structural complexity contributes to its biological efficacy.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for various biological activities, including:

- Anticancer : Many pyrazole compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression.

- Anti-inflammatory : Pyrazoles are known to reduce inflammation by modulating the activity of inflammatory mediators.

- Antimicrobial : Some derivatives show effectiveness against bacterial and fungal pathogens.

- Neuroprotective : Certain pyrazoles have been investigated for their potential in treating neurodegenerative diseases.

Anticancer Activity

Recent studies indicate that the compound demonstrates potent anticancer activity through various mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For instance, it was reported that certain analogs exhibit IC50 values in the nanomolar range against EGFR and ALK, indicating strong inhibitory effects on these targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Results showed that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is believed to stem from its ability to interact with specific molecular targets:

- Kinase Inhibition : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes essential for cancer cell growth.

- Modulation of Inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory genes .

Case Studies

Several studies provide insights into the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound on various cancer cell lines (e.g., A549 lung cancer cells). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Study : In vivo models demonstrated that administration of the compound led to reduced edema and inflammation in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Assessment : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with specific strains being more susceptible than others, indicating potential for further development as an antimicrobial agent .

Data Tables

| Activity Type | IC50 Values (nM) | Target |

|---|---|---|

| Anticancer | 50 - 200 | EGFR |

| Anti-inflammatory | N/A | TNF-alpha inhibition |

| Antimicrobial | 32 - 128 | Various bacterial strains |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise as a lead molecule in drug development due to its structural features that allow for interactions with biological targets. The piperidine moiety is known for enhancing bioactivity and solubility in pharmaceuticals. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in these therapeutic areas.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone. Results indicated that certain derivatives displayed significant antibacterial and antifungal activities against common pathogens, suggesting that this compound could be developed into an effective antimicrobial agent .

Antimicrobial Applications

Synthesis and Testing

The synthesis of pyrazole derivatives has been extensively documented. For instance, the synthesis of 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone involves the reaction of appropriate aryl hydrazones with piperidine derivatives. The resulting compounds were subjected to antimicrobial testing using standard protocols such as the serial dilution method .

Efficacy Against Pathogens

In vitro studies have demonstrated that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For example, specific derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . This highlights the potential of 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone in treating infections caused by resistant strains.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form heterocyclic systems. For example, its pyrazoline-carbothioamide derivative reacts with phenacyl bromides to yield thiazole hybrids:

These reactions proceed via nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by cyclization .

Oxidation and Reduction

The pyrazoline ring undergoes oxidation to aromatic pyrazoles, while the acetyl group can be reduced:

Oxidation with IBX selectively converts the pyrazoline’s C4–C5 single bond to a double bond, while LiAlH₄ reduces the acetyl group to a hydroxymethyl group .

Nucleophilic Substitution

The methoxy groups and piperidine nitrogen serve as sites for nucleophilic substitution:

Demethylation of methoxy groups enhances hydrogen-bonding capacity, critical for target binding in medicinal applications .

Catalytic Cycloadditions

The compound participates in [3+2] cycloadditions under catalytic conditions:

Copper triflate in ionic liquids enables recyclable catalysis with minimal yield drop (<5%) after four cycles .

Pharmacological Activity Correlation

Reaction products exhibit diverse bioactivities:

Thiazole hybrids (e.g., 10g , 10q ) show comparable activity to the antifungal drug ravuconazole .

Analytical Characterization

Reaction monitoring employs advanced spectroscopic techniques:

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The condensation of 4-methoxyacetophenone with a second aromatic ketone under basic conditions generates the α,β-unsaturated diketone (chalcone). For example:

Cyclocondensation with Hydrazine Derivatives

Chalcone intermediates undergo cyclization with hydrazine hydrate to form the pyrazoline ring. Critical parameters include:

Representative Protocol :

- Chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

- Reflux for 12 h, followed by cooling and filtration.

- Recrystallization from ethyl acetate yields 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Functionalization with the Ethanone-Piperidine Moiety

Direct Alkylation at the Pyrazoline N-1 Position

The pyrazoline’s N-1 nitrogen serves as a nucleophile for alkylation with 2-chloro-1-(piperidin-1-yl)ethanone:

Stepwise Acylation and Amine Substitution

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from highlight solvent impacts:

| Solvent | Reaction Type | Temperature | Yield (%) |

|---|---|---|---|

| THF | Acylation | 0°C → RT | 85–90 |

| Ethanol | Cyclocondensation | Reflux | 70–80 |

| DMF | Alkylation | 80°C | 60–65 |

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps, while ethanol favors cyclocondensation kinetics.

Catalytic and Stoichiometric Considerations

- Base Selection : K₂CO₃ outperforms NaH in minimizing side reactions during alkylation.

- Hydrazine Equivalents : A 20% excess of hydrazine hydrate improves pyrazoline yields by driving cyclization to completion.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized routes, consistent with protocols in.

Challenges and Alternative Strategies

Competing Side Reactions

Novel Catalytic Approaches

Recent advances in propose IBX-mediated oxidations for aldehyde intermediates, though applicability to this synthesis requires further exploration.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazoline derivatives like 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone?

Pyrazolines are typically synthesized via cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, substituted chalcones react with hydrazine hydrate in acidic or basic media to form hydrazone intermediates, which undergo cyclization under reflux conditions. Acetic acid is often used as a catalyst to promote ring closure . Modifications to the aryl substituents (e.g., 4-methoxyphenyl groups) are introduced at the chalcone precursor stage. The piperidin-1-yl ethanone moiety may be incorporated via nucleophilic substitution or condensation reactions post-cyclization.

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrazoline ring typically adopts a flattened envelope conformation, with deviations of ~0.1–0.2 Å for the flap atom (C9) from the plane of the other four atoms . Dihedral angles between aryl rings (e.g., 70–84°) and intermolecular interactions (C–H⋯O/F hydrogen bonds, π–π stacking) stabilize the 3D lattice . SHELXL is widely used for refinement, with hydrogen atoms modeled using riding coordinates and displacement parameters .

Q. Table 1: Key Structural Parameters from Selected Studies

| Parameter | Value Range | Reference |

|---|---|---|

| Pyrazoline ring conformation | Flattened envelope | |

| Dihedral angle (aryl rings) | 70–84° | |

| Intermolecular interactions | C–H⋯O/F, π–π stacking |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazoline derivatives?

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from variations in substituent electronic/steric profiles, assay protocols, or cell-line specificity. Systematic structure-activity relationship (SAR) studies are critical:

- Functional group modulation : Compare derivatives with electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups .

- Assay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .

- Computational docking : Validate target binding (e.g., COX-2 for anti-inflammatory activity) using AutoDock or Schrödinger .

Q. What advanced crystallographic techniques address disorder or twinning in pyrazoline derivatives?

For disordered structures (common in flexible pyrazoline rings):

- Multi-component refinement : Assign partial occupancy to disordered atoms (e.g., minor conformers of methoxyphenyl groups) .

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains in cases of non-merohedral twinning .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion and resolve overlapping electron density .

Q. Table 2: SHELX Refinement Workflow

| Step | Action | Reference |

|---|---|---|

| Data integration | SAINT for intensity reduction | |

| Absorption correction | SADABS/Multi-scan | |

| Structure solution | SHELXD for direct methods | |

| Refinement | SHELXL with anisotropic displacement |

Q. How can computational chemistry predict the reactivity of the piperidin-1-yl ethanone moiety?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) assess:

- Charge distribution : Electron-deficient carbonyl carbons are prone to nucleophilic attack .

- Tautomerism : Evaluate enol-keto equilibria in the pyrazoline ring, which influence hydrogen-bonding patterns .

- Solvent effects : PCM models simulate reaction pathways in ethanol or DMF, common synthesis solvents .

Q. What spectroscopic techniques complement crystallography for structural validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.